molecular formula C14H23N5 B11729487 N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11729487
M. Wt: 261.37 g/mol
InChI Key: PGUDNIQVEPUGPM-UHFFFAOYSA-N
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Description

N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound features two pyrazole rings connected by a methylene bridge, each substituted with a propyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazole-4-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C14H23N5/c1-4-6-18-11-14(9-16-18)15-8-13-10-19(7-5-2)17-12(13)3/h9-11,15H,4-8H2,1-3H3

InChI Key

PGUDNIQVEPUGPM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CN(N=C2C)CCC

Origin of Product

United States

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